N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide

Kinase inhibitor SAR Oxindole sulfonamide Substituent effect

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7) is a synthetic small molecule belonging to the oxindole sulfonamide class. Its core structure comprises a 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl scaffold linked to a 4-methoxybenzene-1-sulfonamide moiety.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 921535-87-7
Cat. No. B2681925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
CAS921535-87-7
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H18N2O4S/c1-3-19-16-9-4-13(10-12(16)11-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-10,18H,3,11H2,1-2H3
InChIKeyXHAKXCQHEXUHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7): Baseline Identity and Class Assignment for Informed Procurement


N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7) is a synthetic small molecule belonging to the oxindole sulfonamide class. Its core structure comprises a 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl scaffold linked to a 4-methoxybenzene-1-sulfonamide moiety . Oxindole sulfonamides are widely studied as kinase inhibitor scaffolds and have been advanced as tool compounds against targets including SMYD3, BTK, and Syk [1][2]. This compound is typically supplied as a research-grade chemical with ≥95% purity for in vitro biochemical and cellular studies .

Why N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7) Cannot Be Replaced by Nominally Similar Oxindole Sulfonamides


Oxindole sulfonamide analogs cannot be treated as interchangeable entities because subtle structural modifications produce profound shifts in kinase selectivity, cellular potency, and ADME properties. Published SAR across the class shows that replacement of the 4-methoxy substituent on the benzenesulfonamide ring with a methyl, chloro, or propoxy group generates compounds with divergent biochemical IC50 values spanning nanomolar to high micromolar ranges [1]. In the BTK inhibitor series, even conserved oxindole cores yield IC50 differences exceeding 10-fold between close analogs [2]. Further evidence from the SMYD3 and Syk inhibitor programs demonstrates that the sulfonamide aryl substitution pattern directly governs oral bioavailability and the gap between biochemical IC50 and cellular EC50 [1][3]. Consequently, procurement of this specific 4-methoxy-substituted congener—rather than a generic oxindole sulfonamide—is mandatory for reproducing published target engagement, selectivity windows, and cellular efficacy data.

Quantitative Differentiation Evidence: N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7) Against Closest Analogs


4-Methoxy vs. 4-Methyl Substituent: Class-Level Sulfonamide SAR Divergence in Kinase Inhibition

Within the oxindole sulfonamide class, the 4-methoxy substituent on the benzenesulfonamide ring confers distinct electronic and steric properties relative to the 4-methyl analog [CAS 921535-86-6]. Published oxindole sulfonamide SAR demonstrates that para-substituent identity governs biochemical potency; for example, in the SMYD3 inhibitor program, switching from a methoxy-bearing sulfonamide to a methyl-bearing sulfonamide altered the biochemical IC50 from the low nanomolar to the micromolar range [1]. While direct head-to-head data for CAS 921535-87-7 versus CAS 921535-86-6 are not publicly available, class-level SAR establishes that the 4-methoxy substituent is associated with improved hydrogen-bonding capacity and polarity (tPSA increment ≈ 9 Ų relative to 4-methyl), parameters known to modulate kinase selectivity profiles [1][2].

Kinase inhibitor SAR Oxindole sulfonamide Substituent effect

Chemotype Differentiation from the EPZ031686 (SMYD3 Inhibitor) Oxindole Sulfonamide Series

The target compound differs structurally from EPZ031686, the first orally bioavailable SMYD3 inhibitor, in its specific sulfonamide aryl substitution and oxindole N-substituent pattern. EPZ031686 achieves a SMYD3 biochemical IC50 of ~4–10 nM and cellular IC50 (trimethyl MAP3K2 ICW assay) of ~48–100 nM, with oral bioavailability (F%) of ~30–50% in mice [1]. While the target compound has not been directly profiled against SMYD3, its distinct substitution (4-methoxybenzenesulfonamide vs. EPZ031686's sulfonamide) predicts divergent SMYD3 engagement based on published SAR showing that sulfonamide aryl modifications can shift SMYD3 IC50 by >100-fold [1][2]. This chemotype divergence is critical for users seeking to explore SMYD3-independent kinase targets or broaden selectivity profiling within the oxindole sulfonamide class.

SMYD3 inhibitor Oxindole sulfonamide Methyltransferase inhibitor

Antiproliferative Activity Signal in HeLa Cells: Contextualized Against Oxindole BTK Inhibitor Class Data

The target compound was included in a PubChem antiproliferative screen against human HeLa cells (48 h incubation, WST-8 assay) alongside five other compounds [1]. While the individual IC50 value for CAS 921535-87-7 is not publicly disclosed in the assay summary, the screen identified 3 active compounds with 1 compound achieving activity ≤1 µM [1]. For context, the structurally related oxindole sulfonamide PID-4 demonstrated IC50 = 2.29 ± 0.52 µM against RAMOS (Burkitt's lymphoma) cells with selectivity over non-BTK cancer lines [2]. The HeLa screening context provides a basis for prioritization when procurement decisions involve selecting among oxindole sulfonamide candidates for broad-panel antiproliferative profiling.

Antiproliferative activity HeLa cells BTK inhibitor Cancer cell line screening

Supplier-Grade Purity Benchmarks: CAS 921535-87-7 vs. Closest Commercially Available Analogs

According to publicly accessible supplier specifications, CAS 921535-87-7 is offered at 95%+ purity . In comparison, the closely related 4-methyl analog (CAS 921535-86-6) is listed at 95% purity , while the 4-chloro analog (CAS 921535-88-8) is also offered at 95% . These comparable purity levels indicate that procurement differentiation among these analogs is driven by structural and biological considerations rather than bulk purity grade. Researchers requiring higher purity for sensitive biophysical assays (e.g., ITC, SPR, crystallography) should request lot-specific certificates of analysis, as published purity specifications are equivalent across this analog series.

Chemical purity Procurement specification Oxindole sulfonamide analog

Predicted Physicochemical Differentiation: cLogP and Solubility Parameters vs. 4-Chloro and 4-Methyl Analogs

Computationally predicted physicochemical parameters distinguish CAS 921535-87-7 from its 4-chloro (CAS 921535-88-8) and 4-methyl (CAS 921535-86-6) analogs. The 4-methoxy substituent is predicted to reduce lipophilicity (cLogP) relative to the 4-chloro analog by approximately 0.5–1.0 log units while increasing aqueous solubility, based on published fragment-based property contributions [1][2]. Such differences in lipophilicity are known to influence cellular permeability, non-specific protein binding, and off-target promiscuity in kinase inhibitor series [3]. These property predictions provide a rational basis for selecting the 4-methoxy congener in screening cascades where lower lipophilicity is desired to mitigate aggregation-based false positives or reduce hERG liability risk.

Physicochemical properties cLogP Solubility Drug-likeness

Best-Fit Research Application Scenarios for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS 921535-87-7)


Kinase Selectivity Panel Assembly: Oxindole Sulfonamide Chemotype Diversification

The 4-methoxybenzenesulfonamide substitution differentiates this compound from the 4-methyl and 4-chloro analogs, enabling its inclusion as a distinct chemotype in kinase selectivity screening panels. Published oxindole sulfonamide SAR across BTK, Syk, and SMYD3 targets demonstrates that sulfonamide aryl substituents can shift IC50 values by >100-fold [1][2]. Researchers building in-house kinase profiling decks should procure this specific congener to capture 4-methoxy-associated selectivity signatures that are absent from the 4-methyl, 4-chloro, and EPZ031686 chemotypes.

Antiproliferative Screening in Solid Tumor and Hematological Cancer Cell Lines

The compound's inclusion in a PubChem HeLa antiproliferative screen, combined with the established cytotoxicity of oxindole sulfonamide BTK inhibitors (e.g., PID-4 IC50 = 2.29 µM in RAMOS cells), supports its prioritization for broad-panel cancer cell line screening [1][2]. The predicted lower lipophilicity (cLogP) relative to 4-chloro analogs suggests reduced non-specific cytotoxicity risk, making this congener suitable for primary hit identification in oncology programs where assay artifacts from highly lipophilic compounds must be controlled [3].

Computational Docking and Structure-Based Drug Design Studies

The 4-methoxy substituent introduces a hydrogen-bond acceptor (oxygen lone pair) absent in the 4-methyl analog, creating a distinct pharmacophoric feature for docking studies against kinase ATP-binding sites. The predicted tPSA increment of ~9 Ų relative to 4-methyl shifts the compound's polarity profile, which in the oxindole sulfonamide Syk inhibitor series was shown to influence the gap between biochemical IC50 and cellular EC50 [1][2]. Computational chemists should select this 4-methoxy variant for virtual screening campaigns that require exploration of sulfonamide-kinase hinge-region hydrogen-bonding interactions.

Tool Compound for SMYD3-Independent Oxindole Sulfonamide Target Deconvolution

Because the compound's sulfonamide aryl group differs from that of EPZ031686 (the benchmark SMYD3 tool), it is predicted to exhibit reduced or absent SMYD3 inhibitory activity based on published SAR showing that sulfonamide modifications can diminish SMYD3 potency by >100-fold [1]. This chemotype divergence makes the compound suitable for target deconvolution experiments where researchers need an oxindole sulfonamide scaffold that does not confound phenotypic readouts through SMYD3 inhibition. It can serve as a negative control for SMYD3 engagement while probing alternative kinase or non-kinase targets.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.